molecular formula C19H18N4O3S B14111634 6-(1-{1-[5-(2-hydroxy-ethoxy)-pyridin-2-yl]-1H-pyrazol-3-yl}-ethyl)-3H-1,3-benzothiazol-2-one

6-(1-{1-[5-(2-hydroxy-ethoxy)-pyridin-2-yl]-1H-pyrazol-3-yl}-ethyl)-3H-1,3-benzothiazol-2-one

Cat. No.: B14111634
M. Wt: 382.4 g/mol
InChI Key: HLTKOFPQDKJCAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LY-3130481 is a compound known for its role as an antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. This receptor is dependent on the transmembrane α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor regulatory protein γ-8. LY-3130481 selectively inhibits the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor associated with the transmembrane α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor regulatory protein γ-8, with an inhibitory concentration 50 value of 65 nanomolar .

Preparation Methods

The synthesis of LY-3130481 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various reaction conditions to yield the final product. The industrial production methods for LY-3130481 are not widely documented, but they likely involve optimization of the synthetic route to ensure high yield and purity .

Chemical Reactions Analysis

LY-3130481 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

LY-3130481 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the function of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor and its regulatory proteins.

    Biology: It is used to investigate the role of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor in various biological processes, including synaptic transmission and plasticity.

    Medicine: LY-3130481 is being studied for its potential therapeutic applications in the treatment of epilepsy and other neurological disorders.

    Industry: The compound is used in the development of new drugs and therapeutic agents.

Mechanism of Action

LY-3130481 exerts its effects by selectively inhibiting the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor associated with the transmembrane α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor regulatory protein γ-8. This inhibition reduces excitatory neurotransmission, which is key to its antiepileptic therapeutic potential. The molecular targets involved include the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor and the transmembrane α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor regulatory protein γ-8 .

Comparison with Similar Compounds

LY-3130481 is unique in its selective inhibition of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor associated with the transmembrane α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor regulatory protein γ-8. Similar compounds include:

These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties and therapeutic applications.

Properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

6-[1-[1-[5-(2-hydroxyethoxy)pyridin-2-yl]pyrazol-3-yl]ethyl]-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C19H18N4O3S/c1-12(13-2-4-16-17(10-13)27-19(25)21-16)15-6-7-23(22-15)18-5-3-14(11-20-18)26-9-8-24/h2-7,10-12,24H,8-9H2,1H3,(H,21,25)

InChI Key

HLTKOFPQDKJCAN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)NC(=O)S2)C3=NN(C=C3)C4=NC=C(C=C4)OCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.